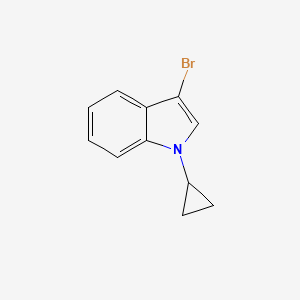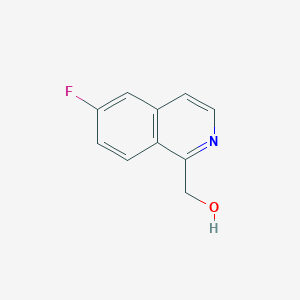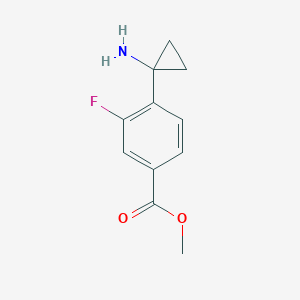
Methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate is a synthetic organic compound with the molecular formula C11H12FNO2 It is characterized by the presence of a fluorine atom on the benzene ring and an aminocyclopropyl group attached to the benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate typically involves the following steps:
Formation of the Aminocyclopropyl Intermediate: The aminocyclopropyl group can be synthesized through the cyclopropanation of an appropriate precursor, such as an alkene, using diazo compounds or ylides.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination of a suitable aromatic precursor.
Esterification: The final step involves the esterification of the aminocyclopropyl-fluorobenzene intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate involves its interaction with specific molecular targets. The aminocyclopropyl group can interact with enzymes or receptors, potentially inhibiting or activating their functions. The fluorine atom may enhance the compound’s binding affinity and stability, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(1-aminocyclopropyl)benzoate
- Methyl 4-(1-aminocyclopropyl)-2-fluorobenzoate
- Methyl 4-(1-aminocyclopropyl)-4-fluorobenzoate
Uniqueness
Methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate is unique due to the specific position of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H12FNO2 |
|---|---|
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate |
InChI |
InChI=1S/C11H12FNO2/c1-15-10(14)7-2-3-8(9(12)6-7)11(13)4-5-11/h2-3,6H,4-5,13H2,1H3 |
Clave InChI |
BMZVJVBFQFRAEY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)C2(CC2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


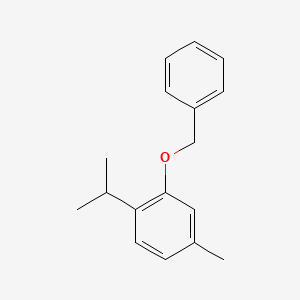
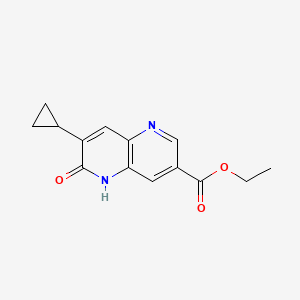
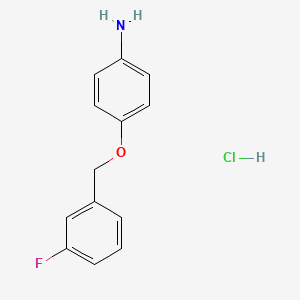
![5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13922645.png)

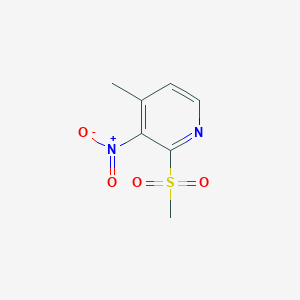
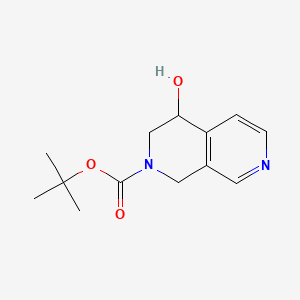

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13922668.png)
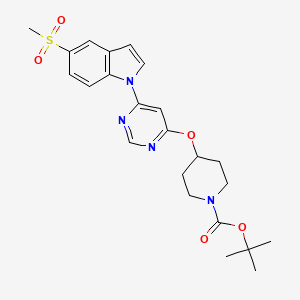
![7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B13922674.png)
